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Compound of Interest

Compound Name: DBCO-NHCO-PEG3-acid

Cat. No.: B8103886 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the labeling of

oligonucleotides with DBCO-NHCO-PEG3-acid. This method is a cornerstone for the

development of advanced diagnostics, therapeutics, and research tools, enabling the precise

conjugation of oligonucleotides to a wide array of molecules through copper-free click

chemistry.

The labeling process is centered around the strain-promoted alkyne-azide cycloaddition

(SPAAC), a highly efficient and bioorthogonal reaction.[1][2][3][4] This copper-free click

chemistry method involves the reaction between a dibenzocyclooctyne (DBCO) group and an

azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.

[4] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer, in this case a PEG3 linker,

enhances solubility, reduces aggregation, and minimizes steric hindrance between the

oligonucleotide and the molecule to be conjugated.

Principle of the Method
The conjugation process is a straightforward two-step procedure. First, an oligonucleotide is

synthesized with a primary amine group, typically at the 5' or 3' terminus. In the second step,

this amine-modified oligonucleotide is reacted with a pre-activated DBCO-NHCO-PEG3-acid,

most commonly in the form of an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts
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with the primary amine on the oligonucleotide to form a stable amide bond, thereby covalently

attaching the DBCO-PEG3 moiety. The resulting DBCO-labeled oligonucleotide is then ready

for highly efficient and specific conjugation to any azide-containing molecule.

Experimental Protocols
Materials and Reagents

Amine-modified oligonucleotide

DBCO-NHCO-PEG3-NHS Ester (or DBCO-NHCO-PEG3-acid and NHS/EDC for in situ

activation)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Nuclease-free water

Desalting columns or cartridges (e.g., Glen Gel-Pak™)

HPLC system with a reverse-phase column (for purification and analysis)

Mass spectrometer (for characterization)

Protocol 1: Activation of DBCO-NHCO-PEG3-acid (In
Situ)
This protocol is for when you are starting with the carboxylic acid form of the DBCO linker.

Dissolve DBCO-NHCO-PEG3-acid, N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF or DMSO to a final

concentration of 100 mM each.

Mix the reagents in a 1:1.2:1.2 molar ratio (Acid:EDC:NHS).
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Incubate the reaction mixture at room temperature for 1-2 hours to generate the DBCO-

NHCO-PEG3-NHS ester.

Protocol 2: Conjugation of DBCO-NHCO-PEG3-NHS
Ester to Amine-Modified Oligonucleotide

Preparation of Oligonucleotide: Dissolve the amine-modified oligonucleotide in the

conjugation buffer to a final concentration of 1-5 mM.

Preparation of DBCO Reagent: Immediately before use, dissolve the DBCO-NHCO-PEG3-

NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. It is crucial to

protect the NHS ester from moisture to prevent hydrolysis.

Conjugation Reaction:

Add a 10-20 fold molar excess of the dissolved DBCO-NHCO-PEG3-NHS ester to the

oligonucleotide solution.

Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at

4°C.

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final

concentration of 100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes

at room temperature.

Protocol 3: Purification of DBCO-Labeled
Oligonucleotide
Unreacted DBCO reagent and byproducts must be removed to ensure high purity of the final

conjugate.

Size-Exclusion Chromatography (Desalting): This is a quick method for removing small

molecules.

Equilibrate a desalting column according to the manufacturer's instructions.

Load the reaction mixture onto the column.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Elute the DBCO-labeled oligonucleotide with nuclease-free water or a suitable buffer. The

labeled oligonucleotide will elute in the void volume.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method

provides the highest purity and allows for the separation of labeled from unlabeled

oligonucleotides.

The DBCO group is hydrophobic, which will increase the retention time of the labeled

oligonucleotide on a reverse-phase column compared to the unlabeled amine-modified

oligonucleotide.

Use a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer to elute the

product.

Collect the fractions corresponding to the DBCO-labeled oligonucleotide peak.

Lyophilize the purified fractions.

Protocol 4: Characterization of DBCO-Labeled
Oligonucleotide

UV-Vis Spectrophotometry: Determine the concentration of the oligonucleotide by measuring

the absorbance at 260 nm. The degree of DBCO incorporation can be estimated by

measuring the absorbance at 309 nm (the absorbance maximum for DBCO).

Mass Spectrometry: Confirm the successful conjugation and the purity of the final product by

verifying the expected mass of the DBCO-labeled oligonucleotide.

Data Presentation
Table 1: Molar Extinction Coefficients for Quantification

Moiety Wavelength (nm)
Molar Extinction
Coefficient (M⁻¹cm⁻¹)

Oligonucleotide 260 Sequence-dependent

DBCO 309 ~12,000
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Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter Recommended Value Expected Outcome

Molar Ratio (DBCO:Oligo) 10-20 fold excess High conjugation efficiency

Reaction Time
2-4 hours at RT or overnight at

4°C
Complete reaction

pH 8.5
Optimal for NHS ester reaction

with primary amines

Purification Method RP-HPLC >95% purity

Labeling Efficiency >90% High yield of desired product
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Caption: Experimental workflow for labeling oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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